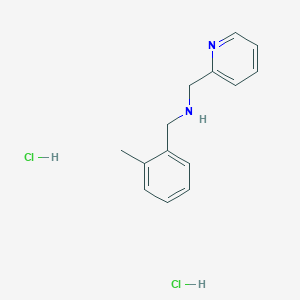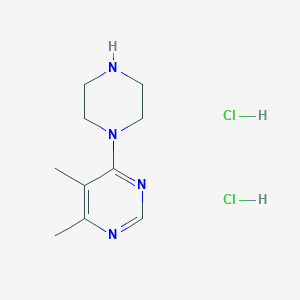 (2-Metilfenil)metilamina dihidrocloruro CAS No. 1252334-11-4"
>
(2-Metilfenil)metilamina dihidrocloruro CAS No. 1252334-11-4"
>
(2-Metilfenil)metilamina dihidrocloruro
Descripción general
Descripción
[(2-Methylphenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C14H18Cl2N2 and its molecular weight is 285.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2-Methylphenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2-Methylphenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de N-(piridin-2-il)amidas
Las N-(piridin-2-il)amidas son compuestos con un valor biológico y terapéutico significativo. El compuesto en cuestión puede utilizarse para sintetizar N-(piridin-2-il)amidas a través de la escisión del enlace C–C promovida por I2 y TBHP en tolueno en condiciones suaves y sin metales . Este método proporciona una ruta conveniente para estas moléculas biológicamente activas.
Desarrollo de 3-Bromoimidazo[1,2-a]piridinas
Las 3-Bromoimidazo[1,2-a]piridinas se sintetizan a partir de α-bromocetonas y 2-aminopiridina, con el compuesto en cuestión como precursor. Estas estructuras son de interés debido a sus variadas aplicaciones medicinales, y el proceso de síntesis no requiere catalizadores metálicos, lo que lo convierte en un proceso respetuoso con el medio ambiente .
Mecanismo De Acción
Target of Action
, which are often involved in various biological processes.
Mode of Action
Sterically hindered amines, such as this compound, can interact with their targets in a unique manner due to their structural characteristics .
Pharmacokinetics
. These properties are crucial in determining the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Methylphenyl)methylamine dihydrochloride. .
Análisis Bioquímico
Biochemical Properties
(2-Methylphenyl)methylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been observed to interact with pyridinyl ligands, forming complexes that can catalyze specific biochemical reactions . These interactions are essential for understanding the compound’s role in various biochemical pathways.
Cellular Effects
The effects of (2-Methylphenyl)methylamine dihydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular processes . These effects are crucial for understanding how the compound can be used in cellular and molecular biology research.
Molecular Mechanism
At the molecular level, (2-Methylphenyl)methylamine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form complexes with pyridinyl ligands is a key aspect of its molecular mechanism, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Methylphenyl)methylamine dihydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for its application in long-term experiments.
Dosage Effects in Animal Models
The effects of (2-Methylphenyl)methylamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Identifying the optimal dosage is crucial for its safe and effective use in animal studies.
Metabolic Pathways
(2-Methylphenyl)methylamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of (2-Methylphenyl)methylamine dihydrochloride within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation . These interactions are important for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
(2-Methylphenyl)methylamine dihydrochloride is localized in specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications direct the compound to specific organelles, where it can exert its effects . Understanding its subcellular localization is crucial for elucidating its role in cellular processes.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-12-6-2-3-7-13(12)10-15-11-14-8-4-5-9-16-14;;/h2-9,15H,10-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMULYNOOIZQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid](/img/structure/B1421781.png)
![3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1421782.png)








